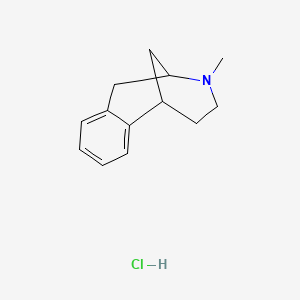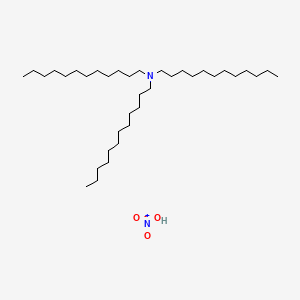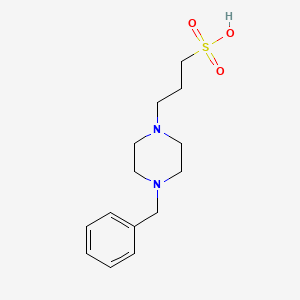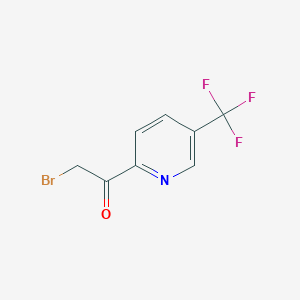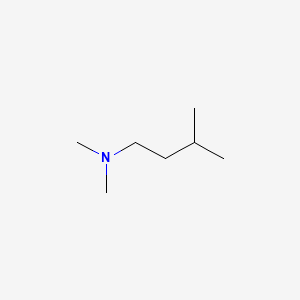![molecular formula C13H10 B3188719 1H-Benz[e]indene CAS No. 232-54-2](/img/structure/B3188719.png)
1H-Benz[e]indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1H-Benz[e]indene involves various methods. One approach includes the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst, which yields indene derivatives . Another method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products .Molecular Structure Analysis
The molecular structure of 1H-Benz[e]indene consists of a polycyclic aromatic hydrocarbon structure . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 1H-Benz[e]indene are diverse. For instance, indene is synthesized through the reaction of the benzyl radical (C7H7) with acetylene (C2H2) under combustion-like conditions at 600 K .Physical And Chemical Properties Analysis
1H-Benz[e]indene has a molecular weight of 166.2185 . More detailed physical and chemical properties were not found in the retrieved sources.Safety and Hazards
Eigenschaften
CAS-Nummer |
232-54-2 |
|---|---|
Molekularformel |
C13H10 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1H-cyclopenta[a]naphthalene |
InChI |
InChI=1S/C13H10/c1-2-6-12-10(4-1)8-9-11-5-3-7-13(11)12/h1-6,8-9H,7H2 |
InChI-Schlüssel |
KXYGKDBONOVZOM-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C1C3=CC=CC=C3C=C2 |
Kanonische SMILES |
C1C=CC2=C1C3=CC=CC=C3C=C2 |
Andere CAS-Nummern |
232-54-2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


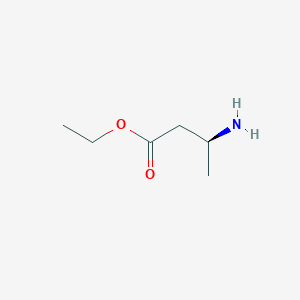
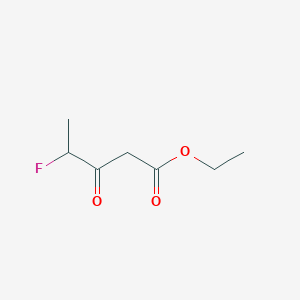
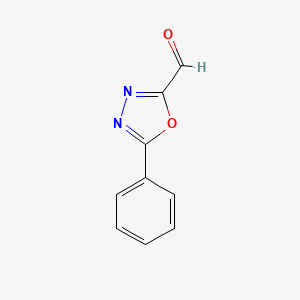
![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3188670.png)
![2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine](/img/structure/B3188672.png)
